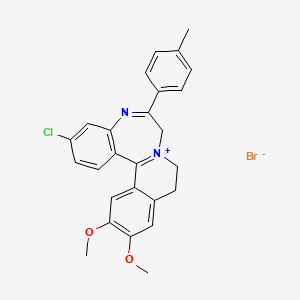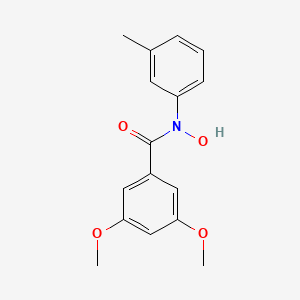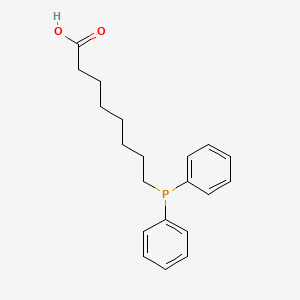
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- is a chemical compound with the molecular formula C22H20O4 and a molecular weight of 348.39 . This compound is a derivative of chrysenediol, featuring two acetate groups attached to the 1 and 2 positions of the tetrahydro-chrysenediol structure. It is known for its unique stereochemistry, with the (1S,2S) configuration.
Preparation Methods
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be achieved through various synthetic routes. One common method involves the acetylation of 1,2,3,4-tetrahydro-1,2-chrysenediol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the acetyl groups being introduced at the 1 and 2 positions of the diol.
Chemical Reactions Analysis
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, regenerating the parent diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- involves its interaction with specific molecular targets and pathways. The acetate groups can be hydrolyzed to release the active diol, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be compared with similar compounds such as:
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: This compound has a similar tetrahydro structure but differs in the aromatic ring system and stereochemistry.
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-: Another stereoisomer with different spatial arrangement of atoms.
1,2,4-Butanetriol: Similar in having multiple hydroxyl groups but differs in the carbon chain length and structure.
The uniqueness of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- lies in its specific stereochemistry and the presence of acetate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80433-91-6 |
|---|---|
Molecular Formula |
C22H20O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[(1S,2S)-1-acetyloxy-1,2,3,4-tetrahydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-10,21-22H,11-12H2,1-2H3/t21-,22-/m0/s1 |
InChI Key |
UWMIFMGEZWMYAJ-VXKWHMMOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Canonical SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


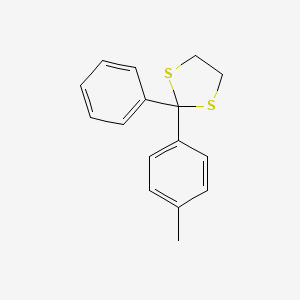
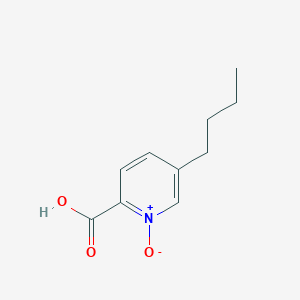

![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)

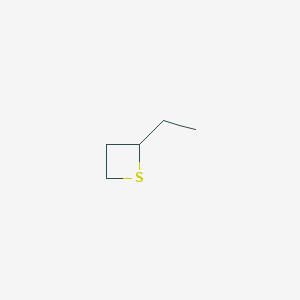
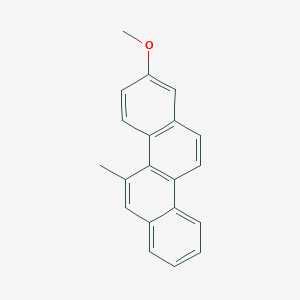
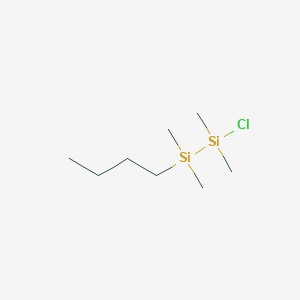
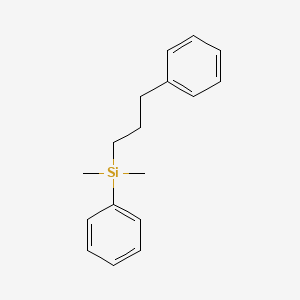
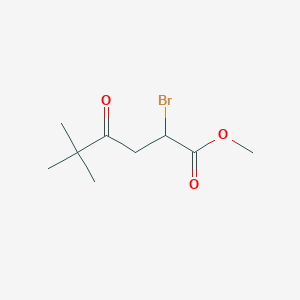
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
